molecular formula C16H15Cl2N3 B2856465 1-(2,4-dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine CAS No. 692733-04-3

1-(2,4-dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine

Cat. No. B2856465
M. Wt: 320.22
InChI Key: PGSRZOKRZGZZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine, also known as DCBEB, is a compound used in scientific research. It has been used in studies of its biochemical and physiological effects and its potential applications in laboratory experiments.

Scientific Research Applications

Corrosion Inhibition

1-(2,4-Dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine and similar benzimidazole derivatives have been investigated for their potential as corrosion inhibitors, particularly for mild steel in acidic media. These compounds are known to adsorb onto the steel surface, forming an insoluble complex with ferrous species, thereby preventing corrosion. The effectiveness of these inhibitors is influenced by the molecular structure, with variations in the benzimidazole segments affecting their efficiency. For example, a study showed that the inhibition efficiency increases with the number of benzimidazole segments in the molecule, highlighting the role of molecular design in corrosion inhibition applications (Tang et al., 2013).

Antimicrobial and Cytotoxic Activity

Benzimidazole derivatives, including compounds structurally related to 1-(2,4-Dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine, have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These compounds have shown promise in in vitro studies for their antibacterial and anticancer properties. For instance, certain derivatives have exhibited good antibacterial activity against various bacterial strains and significant cytotoxic activity against cancer cell lines, making them potential candidates for further development as antimicrobial and anticancer agents (Noolvi et al., 2014).

Coordination Chemistry and Anticancer Potential

The coordination chemistry of benzimidazole ligands, including those similar to 1-(2,4-Dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine, with palladium(II) and platinum(II) has been explored for developing potential anticancer compounds. These complexes have been characterized using various physico-chemical techniques, and some have shown activity against cancer cell lines comparable to that of cisplatin. The research in this area focuses on understanding the interactions between metal centers and benzimidazole ligands and assessing their biological activities, which could lead to new therapeutic agents (Ghani & Mansour, 2011).

Safety And Hazards

The safety data sheet for a similar compound, 1-(2,4-Dichlorobenzyl)piperazine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While there is limited information on the specific compound “1-(2,4-dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine”, research on related compounds suggests potential future directions. For instance, the discovery of a highly active compound, YRL-03, which can effectively reduce lipid accumulation, suggests potential applications in the treatment of non-alcoholic fatty liver disease . Additionally, the development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry .

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-N-ethylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3/c1-2-19-16-20-14-5-3-4-6-15(14)21(16)10-11-7-8-12(17)9-13(11)18/h3-9H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSRZOKRZGZZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine

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